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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-methylpyridine

Cat. No.: B1292714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Bromo-3-fluoro-6-methylpyridine (CAS No: 374633-36-0).[1][2] Due to the limited availability

of published experimental spectra for this specific compound, this document presents predicted

data based on established principles of NMR, MS, and IR spectroscopy, alongside detailed

experimental protocols for acquiring such data.

Molecular Structure and Properties:

Molecular Formula: C₆H₅BrFN[1][3]

Molecular Weight: 190.01 g/mol [1][3]

Physical State: Solid[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

determining the structure of organic molecules. For 2-Bromo-3-fluoro-6-methylpyridine, ¹H,

¹³C, and ¹⁹F NMR would provide critical information about the arrangement of atoms.
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The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Bromo-3-fluoro-6-methylpyridine.

These predictions are based on the analysis of similar pyridine derivatives and general NMR

principles.[4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ 2.4 - 2.6 s -

H-4 7.2 - 7.5 t
J(H-F) ≈ 8-10, J(H-H)

≈ 8-9

H-5 7.6 - 7.9 d J(H-H) ≈ 8-9

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C-2 138 - 142 (d, J(C-F) ≈ 15-20 Hz)

C-3 155 - 160 (d, J(C-F) ≈ 240-260 Hz)

C-4 125 - 130 (d, J(C-F) ≈ 5-10 Hz)

C-5 140 - 145

C-6 158 - 162

CH₃ 20 - 25

Table 3: Predicted ¹⁹F NMR Data

Fluorine
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

F-3 -110 to -130 d J(F-H) ≈ 8-10
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Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a pyridine derivative like 2-Bromo-3-fluoro-6-
methylpyridine is as follows:[10]

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer, for example, a 400 or 500 MHz

instrument.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans for good signal-to-noise.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

¹⁹F NMR Acquisition:

Acquire a one-dimensional ¹⁹F NMR spectrum.[11][12]

¹⁹F is a high abundance nucleus, so acquisition times are comparable to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR).
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data
For 2-Bromo-3-fluoro-6-methylpyridine, the key feature in the mass spectrum will be the

isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major

isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14]

Table 4: Predicted Mass Spectrometry Data

Ion m/z (predicted) Relative Abundance

[M]⁺ (with ⁷⁹Br) 189 ~100%

[M+2]⁺ (with ⁸¹Br) 191 ~98%

Experimental Protocol for Mass Spectrometry
A general procedure for analyzing a solid organic compound using mass spectrometry is:[15]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid, this can be done using a direct insertion probe or by dissolving the sample in a

suitable solvent and introducing it via an infusion pump for techniques like electrospray

ionization (ESI).

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is

common for volatile compounds, while ESI or matrix-assisted laser desorption/ionization

(MALDI) are suitable for less volatile or fragile molecules.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions to generate the mass spectrum.
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. It is a useful tool for identifying functional groups.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 2-Bromo-3-fluoro-6-methylpyridine is expected to show characteristic

absorption bands for the pyridine ring, C-H, C-F, and C-Br bonds.

Table 5: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹)

Aromatic C-H stretch 3000 - 3100

Aliphatic C-H stretch (CH₃) 2850 - 3000

C=N and C=C stretch (pyridine ring) 1400 - 1600

C-F stretch 1000 - 1300

C-Br stretch 500 - 600

Experimental Protocol for Infrared (IR) Spectroscopy
For a solid sample like 2-Bromo-3-fluoro-6-methylpyridine, the following attenuated total

reflectance (ATR) or thin film method can be used:[16][17][18][19][20]

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (Thin Film):

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or

acetone).

Drop the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the sample (ATR unit or salt plate) in the sample compartment of the FT-IR

spectrometer.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the familiar

IR spectrum of absorbance or transmittance versus wavenumber.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a novel compound like 2-Bromo-3-fluoro-6-methylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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